N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide
Overview
Description
N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.16674822 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Molecular Interaction
Naphthalenesulfonamides, including compounds similar to N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide, have been extensively studied for their enzyme inhibitory properties. These compounds have demonstrated potent inhibition of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C, suggesting their potential utility in modulating cellular processes regulated by these enzymes. For instance, Isoquinolinesulfonamides, structurally related to Naphthalenesulfonamides, have shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting the specificity and potential therapeutic implications of these compounds in diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).
Anticancer Applications
Naphthalene diimide (ND) derivatives, which share a structural motif with this compound, have been investigated for their potential as anticancer agents, particularly in targeting telomeric DNA and affecting cellular proliferation. These compounds have demonstrated high affinity for human telomeric quadruplex DNA and shown significant potency against cancer cell lines, such as pancreatic cancer cells, by stabilizing telomeric quadruplexes, inducing cellular senescence, and modulating gene expression related to DNA damage response and telomere maintenance (Micco et al., 2013).
Antibacterial Properties
Research into synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides has unveiled their potent antibacterial activity against various bacterial strains. These findings underscore the potential of naphthalenesulfonamide derivatives as effective antibacterial agents, contributing valuable insights into the development of new antibiotics to combat resistant bacterial infections (Abbasi et al., 2015).
Environmental and Chemical Processing Applications
The use of naphthalenesulfonic acid derivatives in environmental and chemical processing applications, such as wastewater treatment, has been explored. For example, a study on desalting and recovering naphthalenesulfonic acid from wastewater using nanofiltration processes demonstrated the feasibility of recovering valuable chemical intermediates from industrial effluents, highlighting the environmental and economic benefits of such technologies (Qin et al., 2014).
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-20-11-13-21(14-12-20)10-4-9-19-24(22,23)18-8-7-16-5-2-3-6-17(16)15-18/h2-3,5-8,15,19H,4,9-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNZDMUWRBFMGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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